

# Synthesis and characterization of 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde

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## Compound of Interest

Compound Name: 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde

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An In-Depth Technical Guide to the Synthesis and Characterization of **5-Methyl-4H-1,2,4-triazole-3-carbaldehyde**

## Abstract

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Among its derivatives, **5-Methyl-4H-1,2,4-triazole-3-carbaldehyde** is a highly valuable synthetic intermediate. Its aldehyde functionality offers a versatile anchor for constructing complex molecular architectures, including Schiff bases and hydrazones, which are pivotal in developing novel pharmaceuticals. This technical guide provides a comprehensive, experience-driven framework for the logical synthesis, purification, and detailed characterization of this target compound. We delve into the causality behind methodological choices, presenting self-validating protocols grounded in established chemical principles. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a practical and scientifically rigorous guide to this important building block.

## The Strategic Importance of the 1,2,4-Triazole Scaffold

Heterocyclic compounds are the bedrock of modern pharmacology, and among them, the 1,2,4-triazole ring system holds a place of distinction.<sup>[1][2][3]</sup> This five-membered ring,

containing three nitrogen atoms, is not merely a structural component but an active pharmacophore. Its unique electronic properties, including its dipole character, hydrogen bonding capacity, and metabolic stability, allow it to interact with high affinity at various biological receptors.[1]

The versatility of the 1,2,4-triazole moiety is evidenced by its presence in a wide spectrum of clinically approved drugs, such as the antifungal agents fluconazole and itraconazole, and the anticancer drug letrozole.[1][4] The introduction of a carbaldehyde group at the 3-position, as in our target molecule, transforms the stable triazole core into a reactive platform for further chemical elaboration, making it a key precursor for generating libraries of potential drug candidates.[5]

## Physicochemical Properties and Structural Identity

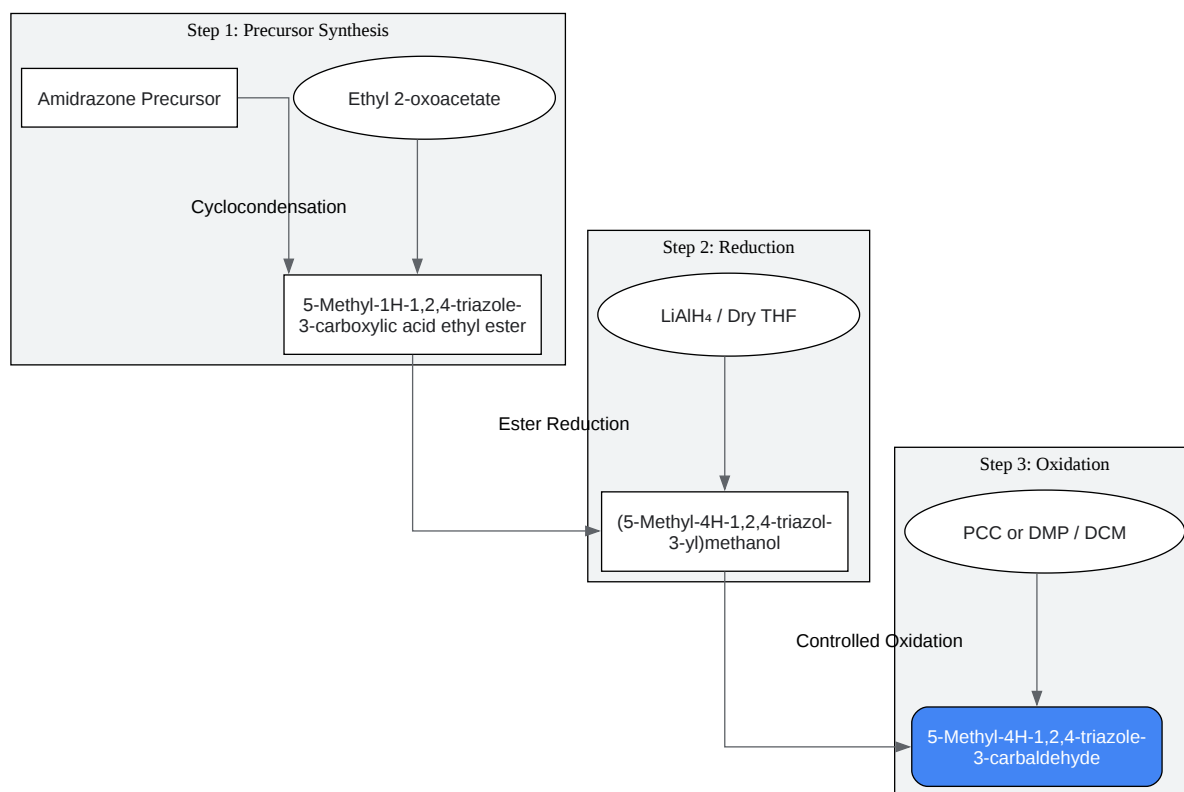
Before embarking on synthesis, a thorough understanding of the target molecule's fundamental properties is essential. **5-Methyl-4H-1,2,4-triazole-3-carbaldehyde** is a small molecule whose identity is confirmed by a combination of its physical constants and spectroscopic signatures.

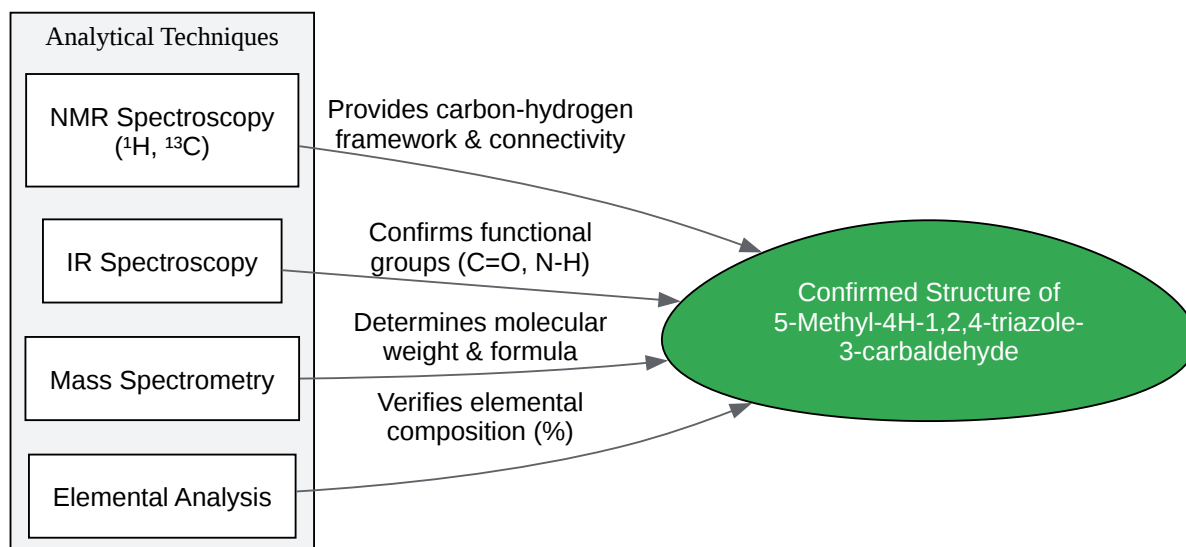
Property	Value	Source
IUPAC Name	5-methyl-1H-1,2,4-triazole-3-carbaldehyde	[6]
CAS Number	56804-98-9	[6][7]
Molecular Formula	C <sub>4</sub> H <sub>5</sub> N <sub>3</sub> O	[6][7]
Molecular Weight	111.10 g/mol	[6]
Canonical SMILES	CC1=NC(=NN1)C=O	[6][7]
Tautomerism	Exists in 1H and 4H tautomeric forms, with the 1H form generally being more stable.	[1][3]

## A Proposed Strategic Synthesis Pathway

While direct, single-step syntheses of 3-formyl-1,2,4-triazoles can be challenging, a robust and logical multi-step approach can be designed based on well-established transformations in

heterocyclic chemistry. The following pathway is proposed for its reliability, use of common reagents, and control over each chemical transformation.





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